N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-20(2)18-33-27(36)23-10-6-7-11-24(23)34-25(30-31-28(33)34)12-13-26(35)29-22-14-16-32(17-15-22)19-21-8-4-3-5-9-21/h3-11,20,22H,12-19H2,1-2H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHZYXSYRATQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₂₃N₅O
- Molecular Weight : 341.41 g/mol
The compound exhibits its biological activity primarily through interactions with various biological targets:
- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound show significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A noted study reported an AChE inhibition percentage of 87%, demonstrating potential for cognitive enhancement therapies .
- Antioxidant Activity : The compound has shown notable DPPH scavenging effects, indicating its capability to act as an antioxidant. This property is vital in combating oxidative stress-related diseases .
-
Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated moderate to strong cytotoxic effects against various human cancer cell lines, including:
- SW620 (colon cancer)
- PC-3 (prostate cancer)
- NCI−H23 (lung cancer)
This suggests potential applications in cancer therapy .
Biological Activity Data Table
| Biological Activity | Observations | Reference |
|---|---|---|
| AChE Inhibition | 87% inhibition compared to donepezil | |
| DPPH Scavenging | Significant antioxidant activity | |
| Cytotoxicity | Moderate to strong against SW620, PC-3, NCI−H23 |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on AChE Inhibitors :
- Cytotoxicity Evaluation :
- Antimicrobial Properties :
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit antimicrobial properties. For instance, piperidine derivatives have been synthesized and evaluated for their efficacy against various pathogens, including bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . Additionally, piperidine-linked aminopyrimidines have shown promising antiviral activity against HIV .
Anticancer Potential
Studies have highlighted the anticancer potential of similar triazole-containing compounds. The triazoloquinazoline framework is known for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Compounds in this class have been investigated for their effects on cell proliferation and survival in cancer models .
Neurological Disorders
The benzylpiperidine structure is often associated with neuroactive properties. Compounds featuring this scaffold have been explored for their potential in treating neurological disorders such as schizophrenia and depression. The modulation of neurotransmitter systems by these compounds may provide therapeutic benefits .
Pain Management
Given the analgesic properties attributed to piperidine derivatives, this compound may also serve as a candidate for pain management therapies. Research has shown that piperidine-based compounds can interact with pain pathways in the central nervous system .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone Family
A closely related compound, N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide (), shares the benzylpiperidinyl-propanamide backbone but replaces the triazoloquinazolinone with a pyrazolylamino-dioxoquinazolinyl group. Key differences include:
The triazoloquinazolinone core in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the dioxoquinazolinone analog, which could favor CNS penetration .
Electronic and Steric Considerations
For instance, SC-10049 (), a catecholamine derivative, shares isoproterenol’s β-adrenergic agonist activity but exhibits 10-fold greater hyperglycemic potency due to steric and electronic modifications. Similarly, substituting the triazoloquinazolinone’s isobutyl group with bulkier or polar groups could drastically alter the target compound’s selectivity.
Pharmacokinetic and Pharmacodynamic Profiles
While direct data on the target compound is unavailable, inferences can be drawn:
- Metabolic Stability : The benzylpiperidine moiety is prone to cytochrome P450-mediated oxidation, which may shorten half-life compared to saturated heterocycles .
Research Findings and Limitations
Key Hypotheses from Structural Analysis
- The triazoloquinazolinone core may exhibit higher metabolic stability than triazolopyrimidines due to reduced ring strain.
- The isobutyl group’s steric bulk could hinder off-target interactions, improving selectivity for CNS targets .
Gaps in Evidence
No experimental data on the target compound’s synthesis, binding assays, or toxicity were found in the provided evidence. Comparisons rely on theoretical frameworks (e.g., isovalency in ) and structural analogs ().
Q & A
Q. What are common synthetic routes for synthesizing the triazolo[4,3-a]quinazolinone core in this compound?
The triazoloquinazolinone scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with anthranilic acid derivatives, followed by oxidation. For example, Walid Fathal’s work demonstrates the use of amino acid ester hydrochlorides (e.g., L-ValOCH₃·HCl) as starting materials, coupled with thioglycolic acid under reflux in ethanol. The intermediate is then cyclized using phosphoryl chloride (POCl₃) to form the triazoloquinazoline core. Purification via recrystallization and characterization by ¹H NMR and IR spectroscopy are critical steps .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- HPLC : Used to assess purity (≥98% as per SML3044 standards) .
- ¹H/¹³C NMR : Confirms substituent positions, e.g., benzylpiperidinyl and triazoloquinazoline moieties .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N-H) stretches .
Q. How can researchers optimize reaction yields for introducing the 2-methylpropyl substituent?
Optimization involves varying reaction parameters such as:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature : Elevated temperatures (80–100°C) improve alkylation efficiency.
- Catalysts : Use of K₂CO₃ or NaH as a base to deprotonate reactive sites . Design of Experiments (DoE) methodologies, as described in flow-chemistry syntheses, can systematically evaluate these factors .
Advanced Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for crowded regions like the piperidinyl and triazoloquinazoline rings.
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent orientation, as demonstrated in crystal structure studies of similar triazoloquinazolinones .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .
Q. What computational strategies are effective for predicting binding affinity and selectivity of this compound?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases or GPCRs). Key parameters include:
- Binding pocket flexibility : Use induced-fit docking to account for conformational changes.
- Scoring functions : MM-GBSA or MM-PBSA for free energy calculations .
Q. How can researchers address discrepancies in biological activity data across in vitro and in vivo studies?
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) to identify rapid clearance or poor bioavailability.
- Prodrug strategies : Modify the propanamide side chain to enhance membrane permeability, as seen in fluorine-containing triazole derivatives .
- Toxicology screens : Use zebrafish or murine models to assess off-target effects that may explain in vivo contradictions .
Methodological Notes
- Impurity Profiling : Monitor by-products like des-methylpropyl analogs using LC-MS and reference impurity standards (e.g., triazolopyridine derivatives in MM0421.02) .
- Scale-Up Challenges : Continuous-flow synthesis (as in diphenyldiazomethane protocols) mitigates exothermic risks during large-scale triazoloquinazoline cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
